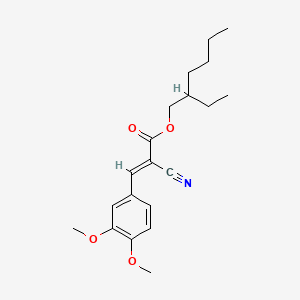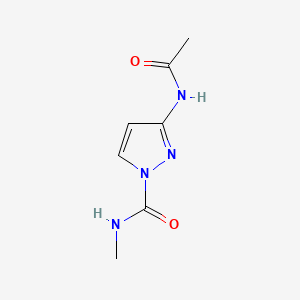
2,5-Dichloro-2,5-dimethylhexane-13C4
描述
2,5-Dichloro-2,5-dimethylhexane-13C4 is a chlorinated hydrocarbon compound with the molecular formula C8H16Cl2. It is a labeled compound, where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2,5-dimethylhexane-13C4 typically involves the chlorination of 2,5-dimethylhexane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2,5-Dichloro-2,5-dimethylhexane-13C4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 2,5-dimethylhexane.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution: Products include 2,5-dimethylhexane derivatives with various functional groups.
Reduction: The major product is 2,5-dimethylhexane.
Oxidation: Products include 2,5-dimethylhexanol and 2,5-dimethylhexanone.
科学研究应用
2,5-Dichloro-2,5-dimethylhexane-13C4 is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 2,5-Dichloro-2,5-dimethylhexane-13C4 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to reactive intermediates by cytochrome P450 enzymes.
Interaction with Biomolecules: Binding to proteins, nucleic acids, and lipids, leading to potential biological effects.
相似化合物的比较
2,5-Dichloro-2,5-dimethylhexane-13C4 can be compared with other chlorinated hydrocarbons, such as:
- 1,2,3-Trichloro-2-methylpropane
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
The isotopic labeling with carbon-13 makes this compound unique, providing distinct advantages in tracing studies and analytical applications. Its specific chlorination pattern also offers unique reactivity compared to other similar compounds.
属性
IUPAC Name |
2,5-dichloro-2,5-di((113C)methyl)(1,6-13C2)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAGCWQAIXJQM-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(CCC([13CH3])([13CH3])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 3-(hydroxymethyl)-, (exo,exo)- (9CI)](/img/new.no-structure.jpg)
![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)


buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)


